E2HE2H

Description

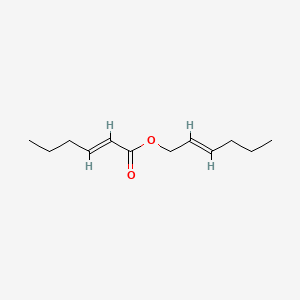

The exact mass of the compound (E)-2-Hexenyl (E)-2-hexenoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-hex-2-enyl] (E)-hex-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7-10H,3-6,11H2,1-2H3/b9-7+,10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZVRWSUQQJJOS-FIFLTTCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCOC(=O)C=CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/COC(=O)/C=C/CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

E2H2 Program: A Focus on Social and Environmental Health Determinants

The E2H2 Program, which stands for the Energy, Equity, Housing, and Health Program, is a research initiative at Columbia University's Mailman School of Public Health.[1][2] It is crucial to note that this program's focus is on the social and environmental determinants of health, rather than on molecular biology or drug development. The program, led by Dr. Diana Hernández, investigates the connections between housing, energy insecurity, and health outcomes, particularly in socioeconomically disadvantaged populations.[1][3][4]

The core principles of the E2H2 Program revolve around a multidisciplinary and mixed-methods approach to understanding and addressing health disparities.[1][2] The program's scientific approach includes:

-

Foundational Research: Conducting research on concepts such as energy insecurity to understand its various dimensions and impacts on health.[1][3]

-

Intervention and Policy Evaluation: Assessing the effectiveness of housing and community-level interventions and policies.[1]

-

Interdisciplinary Methodologies: Combining interview and observational methods with environmental exposure assessments and trend analyses of large administrative and longitudinal datasets.[1][2]

-

Leveraging Real-World Events: Utilizing policy changes and current events to inform research.[1][2]

-

Strategic Partnerships: Collaborating with government, community, and other stakeholders to ground research in real-world contexts and facilitate the translation of findings into action.[1][2]

Given the nature of the E2H2 Program's research, which is centered on public health and social sciences, the type of quantitative data and experimental protocols typically found in a technical guide for drug development professionals, such as those related to signaling pathways and molecular assays, are not applicable.

Potential Area of Interest for Researchers: EZH2 Signaling

It is possible that the query intended to investigate "EZH2," a protein that is highly relevant to cancer research and drug development, rather than the "E2H2 Program." EZH2, or Enhancer of Zeste Homolog 2, is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), which leads to gene silencing.[5]

EZH2 is involved in various cellular processes, including stem cell renewal, maintenance, and differentiation.[5] Its dysregulation is implicated in the progression and malignancy of various cancers, making it a target for therapeutic intervention.[5]

EZH2 Signaling Pathways

EZH2's activity is regulated by several signaling pathways. Understanding these pathways is crucial for developing targeted therapies. Below is a simplified representation of some of the key signaling pathways that regulate EZH2.

Caption: Key signaling pathways regulating EZH2 activity and its downstream cellular effects.

Experimental Protocols for Studying EZH2

Research into EZH2 function and the efficacy of its inhibitors involves a range of experimental protocols. Below are summaries of common methodologies.

| Experimental Assay | Purpose | Brief Methodology |

| Chromatin Immunoprecipitation (ChIP) | To identify the genomic regions where EZH2 binds. | Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to EZH2 is used to immunoprecipitate the EZH2-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing. |

| Western Blot | To measure the levels of EZH2 and H3K27me3. | Protein lysates from cells or tissues are separated by size using gel electrophoresis. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies against EZH2 and H3K27me3, followed by a secondary antibody conjugated to a detectable enzyme. |

| Cell Proliferation Assay | To assess the effect of EZH2 inhibition on cell growth. | Cells are seeded in multi-well plates and treated with an EZH2 inhibitor or a control. Cell viability or number is measured at different time points using reagents like MTT or by direct cell counting. |

| In Vitro Methyltransferase Assay | To measure the enzymatic activity of EZH2. | Recombinant EZH2 is incubated with a histone substrate and a methyl donor (S-adenosyl methionine). The transfer of the methyl group to the histone is then quantified, often using a radioactive or fluorescence-based method. |

The information provided above on EZH2 is intended to be a general overview for a scientific audience. For specific and detailed experimental protocols and data, it is recommended to consult peer-reviewed scientific literature.

References

- 1. Energy, Equity, Housing and Health Program | Columbia University Mailman School of Public Health [publichealth.columbia.edu]

- 2. e2h2hernandez.com [e2h2hernandez.com]

- 3. apha.org [apha.org]

- 4. e2h2hernandez.com [e2h2hernandez.com]

- 5. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Housing as a Social Determinant of Health: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the critical role housing plays as a social determinant of health. Intended for researchers, scientists, and drug development professionals, this document synthesizes key findings from seminal studies, details experimental methodologies, and presents quantitative data to elucidate the biological mechanisms through which housing impacts human health.

Introduction

Housing, a fundamental human need, extends beyond mere shelter to significantly influence health outcomes.[1][2] A substantial body of evidence demonstrates that housing quality, stability, affordability, and neighborhood context are potent social determinants of health, contributing to disparities in physical and mental well-being.[1][3] This guide explores the intricate pathways through which housing affects physiological systems, with a focus on the neuroendocrine, immune, and epigenetic mechanisms. Understanding these connections is paramount for developing effective interventions and informing public health policy.

Key Pathways Linking Housing to Health

The influence of housing on health is multifaceted, operating through four primary pathways: stability, quality and safety, affordability, and neighborhood characteristics.[3] These pathways are not mutually exclusive and often interact to create a cumulative burden on health.[1]

-

Stability: Housing instability, including frequent moves, overcrowding, and homelessness, is a significant source of chronic stress, which can disrupt physiological systems and increase the risk for chronic diseases.[4]

-

Quality and Safety: Substandard housing conditions, such as the presence of lead, mold, pests, and inadequate heating or cooling, can lead to direct health effects like respiratory illnesses, asthma, and injuries.[5]

-

Affordability: High housing costs can force trade-offs between housing and other essential needs, such as nutritious food and healthcare, leading to food insecurity and delayed medical care.[3]

-

Neighborhood Context: The physical and social characteristics of the neighborhood, including safety, access to green spaces, and social cohesion, also play a crucial role in shaping residents' health.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the association between housing and various health outcomes.

Table 1: Housing Instability and Chronic Disease Prevalence

| Chronic Disease | Population with Housing Instability | General Population | Odds Ratio (OR) / Hazard Ratio (HR) | Study/Source |

| Congestive Heart Failure | 4.8% (low-income) | 3.3% (low-income) | HR: 1.44 (95% CI: 1.03–2.01) | All of Us Research Program[6] |

| Diabetes | 6% (newly homeless) | N/A | N/A | NYC Shelter System Study[4] |

| Hypertension | 17% (newly homeless) | N/A | N/A | NYC Shelter System Study[4] |

| Asthma | 17% (newly homeless) | N/A | N/A | NYC Shelter System Study[4] |

| Major Depression | 35% (newly homeless) | N/A | N/A | NYC Shelter System Study[4] |

| Substance Use Disorder | 53% (newly homeless) | N/A | N/A | NYC Shelter System Study[4] |

| Obesity (HUD-assisted) | 47.5% | 42.1% (eligible, unassisted) | AOR: 1.29 (95% CI: 1.12–1.47) | NHANES/HUD Data[7][8] |

Table 2: Housing Quality and Health Outcomes

| Housing Characteristic | Health Outcome | Effect Size | Study/Source |

| Each additional poor housing characteristic | Poorer self-reported health | OR: 1.17 (95% CI: 1.11, 1.23) | Survey of Income and Program Participation[5] |

| Each additional poor housing characteristic | Higher medical utilization | OR: 1.11 (95% CI: 1.06, 1.16) | Survey of Income and Program Participation[5] |

| Each additional poor housing characteristic | Higher likelihood of hospitalization | OR: 1.07 (95% CI: 1.02, 1.12) | Survey of Income and Program Participation[5] |

| Living in a home needing major renovation | Reporting bad or poor health status | 2.7% more likely | German Socio-Economic Panel Study[9] |

| Living in a home needing major renovation | Lower mental health score | 2.3% lower | German Socio-Economic Panel Study[9] |

| Living in a home needing major renovation | Lower physical health score | 3.7% lower | German Socio-Economic Panel Study[9] |

| Living in a home needing major renovation | Increased doctor visits | 11% increase (20% for >64) | German Socio-Economic Panel Study[9] |

| Damp or mold in home | Asthma or wheezing in children | 50% more likely | Meta-analysis[3] |

Table 3: Moving to Opportunity (MTO) Program Health Outcomes

| Intervention Group | Health Outcome (Children) | Effect |

| Voucher Recipients vs. Control | Hospital admissions for asthma | 36% lower |

| Voucher Recipients vs. Control | Hospital admissions for mental health disorders | 30% lower |

| Intervention Group | Health Outcome (Adults) | Effect |

| Low-Poverty Voucher vs. Control | Diabetes | Reduced likelihood by half |

| Low-Poverty Voucher vs. Control | Extreme Obesity | Reduced rate by ~40% |

Table 4: Housing Characteristics and C-Reactive Protein (CRP) Levels

| Housing Characteristic | Association with CRP Levels |

| Private Renters vs. Owners with Mortgage | Significantly higher CRP |

| Living in detached homes vs. other types | Lower CRP |

| Housing cost burden (low-income renters) | Lower CRP |

| Desire to stay in current home | Significantly higher CRP |

Experimental Protocols

Moving to Opportunity (MTO) for Fair Housing Demonstration

Objective: To test the long-term effects of moving from high-poverty to lower-poverty neighborhoods on family well-being.

Methodology:

-

Study Design: A randomized controlled trial conducted by the U.S. Department of Housing and Urban Development (HUD) across five cities: Baltimore, Boston, Chicago, Los Angeles, and New York City.

-

Participants: 4,600 low-income families with children living in public housing in high-poverty neighborhoods.

-

Random Assignment: Families were randomly assigned to one of three groups:

-

Low-Poverty Voucher Group: Received housing vouchers that could only be used in census tracts with a poverty rate of less than 10% in 1990, along with counseling to assist with their housing search.

-

Traditional Voucher Group: Received standard Section 8 housing vouchers with no geographic restrictions and no special counseling services.

-

Control Group: Received no new housing assistance but continued to be eligible for their existing public housing.

-

-

Data Collection: Follow-up data was collected on a wide range of outcomes for adults and children, including physical and mental health, educational attainment, and economic self-sufficiency, through surveys and administrative data linkages.[10] Health outcomes were assessed through self-report and, in some follow-ups, through direct physical measurements and biomarkers.

Housing Quality Metric (HQM) Development and Validation

Objective: To create a national, census tract-level measure of housing quality and validate it against population health metrics.[11][12]

Methodology:

-

Data Sources:

-

Metric Development: The HQM was developed to predict the likelihood that a census tract has a high proportion of poor-quality housing across three domains:

-

Validation: The association between census tract HQM scores and the following self-reported health outcomes from the PLACES dataset was assessed using regression models, with and without controlling for potential confounders:

Study of Housing Quality, DNA Methylation, and Depression

Objective: To investigate the association between poor housing quality and depressive symptoms, and to explore the mediating role of DNA methylation.

Methodology:

-

Study Design: A longitudinal study using data from the Avon Longitudinal Study of Parents and Children (ALSPAC).

-

Participants: A large cohort of mothers followed over time.

-

Data Collection:

-

Housing Quality: Assessed via self-report questionnaires at multiple time points, covering issues like dampness, condensation, and lack of adequate heating.

-

Depressive Symptoms: Measured using the Edinburgh Postnatal Depression Scale and the Clinical Interview Schedule-Revised.

-

DNA Methylation: Blood samples were collected, and DNA methylation was profiled using the Illumina Infinium HumanMethylation450 BeadChip.

-

-

Analysis:

-

Regression models were used to examine the cross-sectional and longitudinal associations between housing quality and depressive symptoms, controlling for socioeconomic and other confounding factors.

-

Mediation analysis was conducted to determine if the association between housing quality and depression was explained by variations in DNA methylation at specific CpG sites.

-

Signaling Pathways and Experimental Workflows

The Stress-Response Pathway: Hypothalamic-Pituitary-Adrenal (HPA) Axis

Poor housing conditions, instability, and affordability issues are significant sources of chronic stress. This chronic stress leads to the persistent activation of the body's primary stress response system, the Hypothalamic-Pituitary-Adrenal (HPA) axis.

References

- 1. Quality of Housing - Healthy People 2030 | odphp.health.gov [odphp.health.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The impact of poor housing and indoor air quality on respiratory health in children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Housing Instability - Healthy People 2030 | odphp.health.gov [odphp.health.gov]

- 5. 'Home is where the health is': Housing quality and adult health outcomes in the Survey of Income and Program Participation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The health effects of housing instability and its association with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Federal Housing Assistance and Chronic Disease Among US Adults, 2005–2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Federal Housing Assistance and Chronic Disease Among US Adults, 2005â2018 [cdc.gov]

- 9. maastrichtrealestate.com [maastrichtrealestate.com]

- 10. Using the Moving To Opportunity Experiment to Investigate the Long-Term Impact of Neighborhoods on Healthcare Use by Specific Clinical Conditions and Type of Service - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Housing Quality Metric (HQM): Neighborhood-Level Data, Housing Quality, and Population Health. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. New Insights into Connection Between Housing Quality and Population Health | Johns Hopkins | Bloomberg School of Public Health [publichealth.jhu.edu]

- 14. Housing and health: new evidence using biomarker data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Energy, Equity, Housing, and Health (E2H2) Program

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Energy, Equity, Housing, and Health (E2H2) Program, based at Columbia University's Mailman School of Public Health, is a pioneering research initiative dedicated to understanding the intricate relationships between household energy, housing conditions, and health outcomes, with a central focus on equity.[1] Founded and led by Dr. Diana Hernández, the E2H2 Program investigates housing and household energy as critical social and environmental determinants of health.[1] The program has produced a substantial body of work, including foundational research on the concept of "energy insecurity," and evaluations of various interventions and policies at the housing and community levels.[1] This guide provides a technical overview of the E2H2 Program's core principles, methodologies, and key findings to inform researchers, scientists, and drug development professionals.

The E2H2 Program's research is built on a rigorous, interdisciplinary, and mixed-methods scientific approach.[1][2] This approach combines qualitative methods, such as in-depth interviews and observational studies, with quantitative methods, including environmental exposure assessments and trend analyses of large administrative and longitudinal datasets.[1][2] A key aspect of the program's methodology is its engagement with policy changes and current events, and its strategic partnerships with governmental, community, and other stakeholder organizations at local and national levels.[1][2]

A central concept developed and operationalized by the E2H2 Program is energy insecurity , defined as the inability to adequately meet basic household energy needs.[3][4][5] This multidimensional phenomenon encompasses economic, physical, and coping dimensions.[3]

Core Concepts and Logical Framework

The E2H2 Program's research is guided by a logical framework that connects the upstream drivers of energy insecurity to downstream health consequences. This framework posits that housing is a critical platform for health, and that energy insecurity is a key pathway through which housing conditions impact well-being.

Quantitative Data Summary

The E2H2 Program and its collaborators have generated significant quantitative data on the prevalence of energy insecurity and its association with health outcomes. A key example is a 2022 citywide representative survey of 1,950 New York City residents.[6][7][8] The study developed ten indicators to characterize the nuanced experience of energy insecurity in urban housing settings.[6][7][8]

Table 1: Prevalence of Energy Insecurity Indicators in New York City (2022)

| Indicator | Prevalence (%) |

| Inability to pay utility bill in full | 18.9 |

| Received a utility shut-off notice | 10.5 |

| Home too cold in winter | 15.2 |

| Home too hot in summer | 21.7 |

| Used stove for heat | 9.8 |

| Used oven for heat | 7.5 |

| Forwent food or medicine to pay utility bill | 11.1 |

| Presence of drafts | 23.5 |

| Lack of control over heating | 27.8 |

| Presence of mold | 16.4 |

Source: Adapted from Siegel et al., Health Affairs, 2024.[6][7][8]

The study found that nearly 30% of New York City residents experienced three or more of these indicators, with significantly higher levels among Black and Latino/a residents, renters, and households with children.[6][7][8]

Table 2: Adjusted Odds Ratios for Health Conditions Associated with Energy Insecurity

| Health Condition | 1-2 Indicators of Energy Insecurity (Adjusted OR [95% CI]) | ≥3 Indicators of Energy Insecurity (Adjusted OR [95% CI]) |

| Respiratory Condition | 1.6 [1.2, 2.1] | 2.2 [1.6, 3.1] |

| Mental Health Condition | 2.1 [1.6, 2.7] | 3.9 [2.9, 5.2] |

| Cardiovascular Condition | 1.7 [1.2, 2.4] | 2.5 [1.7, 3.6] |

Source: Adapted from Siegel et al., Health Affairs, 2024.[7]

These findings demonstrate a strong, dose-response relationship between the severity of energy insecurity and the likelihood of adverse health outcomes.

Experimental Protocols

The E2H2 Program employs a variety of research methodologies. Below are outlines of two key approaches: a quantitative survey and a qualitative in-depth interview protocol.

Quantitative Survey Protocol: NYC Energy Insecurity and Health Survey

This protocol is based on the methodology described in the 2024 Health Affairs study by Siegel et al.[6][7][8]

1. Study Design: A cross-sectional, citywide representative survey.

2. Sampling and Recruitment:

-

Target Population: Adults residing in New York City.

-

Sampling Frame: A stratified random sampling approach based on ZIP code tabulation areas to ensure representation across the five boroughs.

-

Recruitment: Participants were recruited through a combination of mailings and online panels.

3. Data Collection:

-

Instrument: A structured questionnaire administered online or via telephone.

-

Key Measures:

-

Energy Insecurity: A set of ten indicators (as listed in Table 1) covering economic, physical, and coping dimensions.

-

Health Outcomes: Self-reported diagnoses of respiratory conditions (e.g., asthma), mental health conditions (e.g., depression, anxiety), and cardiovascular conditions (e.g., hypertension).

-

Sociodemographic Characteristics: Age, race/ethnicity, income, housing tenure (renter/owner), presence of children in the household, and immigration status.

-

4. Statistical Analysis:

-

Descriptive Statistics: Frequencies and percentages were calculated for all variables.

-

Bivariate Analysis: Chi-squared tests were used to assess associations between sociodemographic characteristics and the number of energy insecurity indicators.

-

Multivariable Analysis: Logistic regression models were used to estimate the adjusted odds ratios for the association between the number of energy insecurity indicators and each health outcome, controlling for sociodemographic confounders.

Qualitative In-depth Interview Protocol: Exploring the Lived Experience of Energy Insecurity

This protocol is based on the grounded theory approach described in Dr. Hernández's foundational research on energy insecurity.[4][5]

1. Study Design: A qualitative study using in-depth, semi-structured interviews.

2. Sampling and Recruitment:

-

Target Population: Low-income households in specific communities.

-

Sampling: Purposive sampling to recruit information-rich cases.

-

Recruitment: Often conducted in partnership with community-based organizations.

3. Data Collection:

-

Instrument: A semi-structured interview guide with open-ended questions designed to elicit detailed narratives.

-

Key Domains of Inquiry:

-

Experiences with paying utility bills.

-

Physical conditions of the home related to energy (e.g., heating, cooling, appliances).

-

Coping strategies used to manage energy costs and comfort.

-

The perceived impact of energy-related challenges on health and well-being.

-

Experiences seeking assistance for energy-related issues.

-

4. Data Analysis:

-

Transcription: All interviews are audio-recorded and transcribed verbatim.

-

Coding: An adapted grounded theory approach is used, involving open, axial, and selective coding to identify key themes and concepts that emerge from the data.

-

Thematic Analysis: The coded data is analyzed to develop a rich, nuanced understanding of the dimensions and consequences of energy insecurity from the perspective of those who experience it.

Visualizations of Key Workflows and Relationships

E2H2 Mixed-Methods Research Workflow

The following diagram illustrates the iterative and integrated nature of the E2H2 Program's research process.

Pathway from Housing Deficiencies to Health Impacts

This diagram details the specific mechanisms through which physical housing issues, a key component of energy insecurity, can lead to adverse health outcomes.

Conclusion

The Energy, Equity, Housing, and Health Program provides a critical lens through which to understand a significant, yet often overlooked, determinant of health. By rigorously defining and measuring energy insecurity, the E2H2 Program has illuminated the profound and disparate impacts of inadequate housing and energy systems on vulnerable populations. For researchers in the biomedical and pharmaceutical fields, this work underscores the importance of considering the social and environmental context in which health and disease are experienced. The stress, physiological strain, and exposure to poor environmental conditions associated with energy insecurity can exacerbate chronic diseases and impact treatment efficacy. A deeper understanding of these pathways can inform more holistic approaches to patient care and the development of interventions that address the root causes of health inequities.

References

- 1. Energy, Equity, Housing and Health Program | Columbia University Mailman School of Public Health [publichealth.columbia.edu]

- 2. e2h2hernandez.com [e2h2hernandez.com]

- 3. apha.org [apha.org]

- 4. Understanding 'energy insecurity' and why it matters to health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding ‘energy insecurity’ and why it matters to health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. healthaffairs.org [healthaffairs.org]

- 7. Energy Insecurity Indicators Associated With Increased Odds Of Respiratory, Mental Health, And Cardiovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Core Publications of Dr. Diana Hernández on Energy Equity

Introduction for the Scientific Audience: This technical guide provides an in-depth analysis of the key publications of Dr. Diana Hernández, a leading sociologist in the field of energy equity. For an audience of researchers, scientists, and drug development professionals, it is important to contextualize the methodologies and frameworks presented. Dr. Hernández's work is in the social sciences, focusing on the social and health impacts of energy insecurity. Therefore, the user's request for "experimental protocols" and "signaling pathways" has been interpreted within this context. "Experimental protocols" are presented here as detailed research methodologies, outlining the rigorous qualitative and quantitative approaches used in her studies. "Signaling pathways" are represented as conceptual frameworks and logical models that illustrate the complex relationships between energy insecurity, housing, health, and social equity. These models serve a similar purpose to signaling pathways by mapping the determinants and outcomes of a complex system.

I. Foundational Concepts: Defining and Understanding Energy Insecurity

Dr. Hernández's early work was instrumental in defining and operationalizing the concept of "energy insecurity." Her 2016 publication, "Understanding 'energy insecurity' and why it matters to health," is a cornerstone of this research.

The primary methodology for this foundational work was a qualitative study employing an adapted grounded theory approach.

-

Study Design: The research was designed to explore the lived experiences of energy insecurity among low-income families. It aimed to develop a nuanced understanding of the phenomenon from the perspective of those directly affected.

-

Participant Recruitment: The study involved in-depth interviews with 72 low-income families. Participants were likely recruited through community-based organizations and networks in New York City to ensure the sample represented the target population.

-

Data Collection: Semi-structured, in-depth interviews were the primary mode of data collection. This method allows for a detailed exploration of participants' experiences, perceptions, and coping strategies related to meeting their household energy needs. The interviews were likely audio-recorded and transcribed verbatim for analysis.

-

Data Analysis: The researchers used an adapted grounded theory approach to analyze the interview transcripts. This involved a systematic process of open, axial, and selective coding to identify key themes, concepts, and the relationships between them. This iterative process allowed the definition and dimensions of energy insecurity to emerge directly from the data.

Dr. Hernández's research conceptualizes energy insecurity as a multi-dimensional construct. The following diagram illustrates the key dimensions that emerged from her qualitative research.

II. Quantitative Insights into Energy Insecurity

Building on her foundational qualitative work, Dr. Hernández has led and contributed to numerous quantitative studies that measure the prevalence of energy insecurity and its association with various health and social outcomes. A key source of data for this research has been the New York City Household Energy and Health Survey and the national Residential Energy Consumption Survey (RECS).

-

Survey Design: The New York City Household Energy and Health Survey was a cross-sectional study designed to be representative of the adult population of New York City. The survey instrument included a set of ten indicators to characterize energy insecurity, developed based on emerging qualitative and quantitative evidence.[1]

-

Data Collection: Data was collected from a sample of 1,950 New York City adults between February and April 2022.[1] The survey was likely administered through various modes (e.g., telephone, online) to ensure a representative sample.

-

Data Analysis: Statistical analysis, including descriptive statistics and regression modeling, was used to examine the prevalence of energy insecurity indicators and their association with demographic characteristics and health conditions.[2] For instance, odds ratios were calculated to assess the increased likelihood of adverse health outcomes for those experiencing multiple indicators of energy insecurity.[3]

The following tables summarize key quantitative findings from Dr. Hernández's research on energy insecurity in New York City and nationally.

Table 1: Prevalence of Energy Insecurity Indicators in New York City (2022) [4]

| Energy Insecurity Indicator | Prevalence |

| Experienced 3 or more indicators | ~30% |

| Experienced 2 indicators | 18% |

| Experienced 1 indicator | 22% |

| Experienced no indicators | 31% |

Table 2: Disparities in Experiencing Three or More Energy Insecurity Indicators in NYC (2022) [4]

| Demographic Group | Prevalence |

| Black non-Latino residents | 40% |

| Latino residents | 33% |

| White non-Latino residents | 18% |

Table 3: National Prevalence of Energy Insecurity Indicators (2015 RECS) [5]

| Energy Insecurity Indicator | Prevalence |

| Received a disconnection notice | ~15% of households |

| Experienced a utility disconnection | 3% of households |

III. Conceptual Frameworks: Connecting Housing, Redlining, and Health Equity

Dr. Hernández's research extends beyond the immediate experience of energy insecurity to explore its structural determinants, including housing quality and historical discriminatory practices like redlining.

In her 2019 publication with Carolyn B. Swope, "Housing as a determinant of health equity: A conceptual model," a comprehensive framework is presented to illustrate the pathways through which housing impacts health.

In a 2022 publication with Swope and Cushing, "The relationship of historical redlining with present-day neighborhood environmental and health outcomes: a scoping review and conceptual model," the long-term consequences of discriminatory housing policies are detailed.

References

- 1. New Paper: Energy Insecurity Indicators Associated With Increased Odds Of Respiratory, Mental Health, And Cardiovascular Conditions | Harvard T.H. Chan School of Public Health [hsph.harvard.edu]

- 2. A cross-sectional study characterizing the prevalence of utility service outages across demographic characteristics and health correlates in New York City - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Survey Reveals Extent of Energy Insecurity in New York City | Columbia University Mailman School of Public Health [publichealth.columbia.edu]

- 5. healthaffairs.org [healthaffairs.org]

The Overlooked Epidemic: A Technical Guide to the Health Consequences of Energy Insecurity

For Immediate Release

This technical guide provides a comprehensive analysis of the intricate relationship between energy insecurity and adverse health outcomes. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to illuminate the biological pathways, epidemiological evidence, and methodological approaches crucial for understanding this critical public health issue. We explore the multifaceted nature of energy insecurity and its profound impact on human physiology and disease progression.

Introduction: Defining the Crisis

Energy insecurity is the inability to adequately meet basic household energy needs.[1] This multifaceted issue extends beyond simple economic hardship, encompassing three primary dimensions:

-

Economic Insecurity: The disproportionate financial burden of energy costs on low-income households, often forcing trade-offs between energy and other essential needs like food and medicine.[1]

-

Physical Insecurity: Substandard housing conditions, including poor insulation, inefficient appliances, and inadequate heating or cooling systems, which lead to unhealthy indoor environments.[1]

-

Behavioral Insecurity: The adoption of coping mechanisms to reduce energy consumption, such as using dangerous heating alternatives or forgoing necessary energy use, which can have direct health consequences.[1]

This guide will delve into the scientific evidence linking these dimensions of energy insecurity to a range of poor health outcomes, providing a foundational understanding for future research and intervention.

Quantitative Evidence: The Health Burden of Energy Insecurity

A growing body of research has quantified the association between energy insecurity and a spectrum of health conditions. The following tables summarize key findings from pivotal studies in the field.

| Health Outcome | Population | Measure of Association | Study |

| Respiratory Illnesses | |||

| Lifetime Asthma | Adults | Odds Ratio: 2.0 (95% CI: 1.2–3.3) for severely energy insecure households | Hernández & Siegel, 2019 |

| Pneumonia (past 12 months) | Adults | Odds Ratio: 4.7 (95% CI: 1.7–12.8) for severely energy insecure households | Hernández & Siegel, 2019 |

| Mental Health | |||

| Depressive Disorder | Adults | Odds Ratio: 1.8 (95% CI: 1.2–2.8) for severely energy insecure households | Hernández & Siegel, 2019 |

| Depression | Adults | Odds Ratio: 1.39 (minimal), 1.44 (moderate), 1.34 (extensive) for exposure to dampness and mold | Shenassa et al., 2007[2] |

| Child Health | |||

| Household Food Insecurity | Infants and Toddlers (≤ 36 months) | Increased odds for moderately and severely energy insecure households | Cook et al., 2008[3] |

| Child Food Insecurity | Infants and Toddlers (≤ 36 months) | Increased odds for moderately and severely energy insecure households | Cook et al., 2008[3] |

| Fair/Poor Health Status | Infants and Toddlers (≤ 36 months) | Increased odds for moderately and severely energy insecure households | Cook et al., 2008[3] |

| Hospitalizations | Infants and Toddlers (≤ 36 months) | Increased odds for moderately energy insecure households | Cook et al., 2008[3] |

| Developmental Risks | Infants and Toddlers (≤ 36 months) | Increased odds for severely energy insecure households | Cook et al., 2008[3] |

| Sleep | |||

| Poor-Quality Sleep | Adults | Odds Ratio: 1.6 (95% CI: 1.1–2.5) for severely energy insecure households | Hernández & Siegel, 2019 |

Table 1: Association Between Energy Insecurity and Adverse Health Outcomes

| Indicator of Energy Insecurity | Prevalence in NYC (2022) |

| Experienced thermal discomfort (too cold) | 30% |

| Experienced thermal discomfort (too hot) | 28% |

| Difficulty paying utility bills | 21% |

| In debt for energy costs | Majority of those with difficulty paying |

| Received a service disconnection notice | 8% |

| Experienced a service shutoff | 3% |

| Reduced energy use due to cost | 39% |

| Used a stove or oven for heat | 21% of those who were too cold |

Table 2: Prevalence of Energy Insecurity Indicators in New York City Source: Adapted from a 2024 study on energy insecurity in New York City.

Signaling Pathways and Logical Relationships

The physiological and psychological stressors induced by energy insecurity can activate several biological signaling pathways, leading to the observed adverse health outcomes. The following diagrams illustrate these complex relationships.

Figure 1: The "Energy Insecurity Pathway to Disease and Disadvantage" illustrates the interconnected pathways from the dimensions of energy insecurity to adverse health outcomes.

Figure 2: A generalized experimental workflow for studies investigating the link between energy insecurity and health outcomes.

Methodologies of Key Experiments

This section provides an overview of the experimental protocols employed in seminal studies that have shaped our understanding of the energy insecurity-health nexus.

Cook et al. (2008): A Brief Indicator of Household Energy Security

-

Objective: To develop a clinical indicator of household energy security and assess its association with food security, health, and developmental risk in young children.[3]

-

Study Design: A cross-sectional study utilizing household survey and surveillance data.[3]

-

Participants: Caregivers of children under 36 months of age were interviewed in emergency departments and primary care clinics across five U.S. cities between January 2001 and December 2006.[3]

-

Methodology:

-

Data Collection: Trained interviewers administered a structured questionnaire to caregivers. The survey collected information on demographics, participation in public assistance programs, food security, experiences with heating and cooling, utility services, and child health. Child health and development were assessed using caregiver reports and the Parents' Evaluation of Developmental Status (PEDS).[3]

-

Energy Insecurity Indicator: A three-level indicator was developed:

-

Energy Secure: No reported energy problems.

-

Moderate Energy Insecurity: Threatened with utility shutoff in the past year.

-

Severe Energy Insecurity: Heated the home with a cooking stove, experienced a utility shutoff, or went one or more days without heating or cooling in the past year.[3]

-

-

Statistical Analysis: Logistic regression models were used to assess the association between the level of energy insecurity and various child health and development outcomes, adjusting for potential confounding variables such as maternal and child characteristics, and household demographics.[4]

-

Hernández & Siegel (2019): A Community Perspective in New York City

-

Objective: To examine the effects of energy insecurity on adverse health outcomes in a community-based sample in New York City.

-

Study Design: A cross-sectional study.

-

Participants: A community-based sample of 2,494 households in the Washington Heights neighborhood of New York City in 2015.

-

Methodology:

-

Data Collection: Household surveys were administered to residents. The survey included questions on socio-demographic characteristics, housing conditions, and health status.

-

Energy Insecurity Measurement: The study utilized the brief indicator of household energy insecurity developed by Cook et al. (2008).

-

Statistical Analysis: Logistic regression models were employed to examine the association between energy insecurity and a range of health outcomes, including respiratory and mental health conditions. The models controlled for income and race.

-

Shenassa et al. (2007): Dampness and Mold in the Home and Depression

-

Objective: To evaluate the association between living in a damp and moldy dwelling and the risk of depression.[2]

-

Study Design: A cross-sectional study using survey data from the Large Analysis and Review of European Housing and Health Status (LARES).[5]

-

Participants: Nearly 6,000 adults from eight European cities.[5]

-

Methodology:

-

Data Collection: Trained interviewers visited households and administered a questionnaire on housing conditions and health. Interviewers also conducted a visual inspection of the home for signs of dampness and mold. Depression was assessed using a validated index of depressive symptoms.[6][7]

-

Exposure Assessment: A dampness and mold score was created based on both resident-reported and inspector-observed data.[2]

-

Statistical Analysis: Multivariate logistic regression was used to analyze the association between the dampness and mold score and depression, controlling for individual and housing characteristics. The study also investigated the mediating effects of perceived control over one's home and physical health.[2]

-

Conclusion and Future Directions

The evidence presented in this technical guide unequivocally establishes energy insecurity as a significant social determinant of health. The quantitative data and conceptual pathways highlight the urgent need for a multi-pronged approach to address this issue, encompassing housing policy, energy assistance programs, and clinical interventions.

For researchers and drug development professionals, understanding the biological sequelae of energy insecurity is paramount. Future research should focus on:

-

Longitudinal Studies: To establish causality and understand the long-term health trajectories of individuals experiencing energy insecurity.

-

Biomarker Discovery: To identify and validate biomarkers of chronic stress, inflammation, and other physiological responses to energy insecurity. This will aid in risk stratification and the development of targeted therapeutic interventions.

-

Intervention Studies: Rigorous evaluation of interventions aimed at mitigating energy insecurity to quantify their impact on health outcomes and cost-effectiveness.

By elucidating the intricate connections between energy insecurity and health, we can pave the way for innovative strategies to improve public health and promote health equity.

References

- 1. Understanding ‘energy insecurity’ and why it matters to health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dampness and mold in the home and depression: an examination of mold-related illness and perceived control of one's home as possible depression pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A brief indicator of household energy security: associations with food security, child health, and child development in US infants and toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dampness and mold in the home and depression: An examination of mold-related illness and perceived control of one's home as possible depression pathways [ideas.repec.org]

- 5. Brown Study Finds Link Between Depression and Household Mold | News from Brown [archive2.news.brown.edu]

- 6. ajph.aphapublications.org [ajph.aphapublications.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Preliminary Investigations into Household Energy Burdens

Abstract: This technical guide provides a comprehensive overview of the core concepts, methodologies, and quantitative data pertinent to the study of household energy burdens. It is intended for researchers and scientists seeking to conduct preliminary investigations in this critical area of study, which intersects energy, housing, public health, and social equity. This document outlines the fundamental drivers and consequences of high energy burdens, details the methodologies for its assessment, presents key data in structured tables, and provides conceptual frameworks through standardized diagrams.

Introduction to Household Energy Burden

Household energy burden is a critical metric for assessing energy affordability and equity. It is defined as the percentage of a household's gross income spent on residential energy costs, including electricity, natural gas, and other fuels used for heating, cooling, and lighting.[1][2][3] This metric provides a direct measure of the financial strain that energy expenses place on families.

A high energy burden can force households into difficult trade-offs, often compelling them to choose between paying for energy and affording other essential needs like food, medicine, and healthcare—a dilemma commonly referred to as the "heat or eat" scenario.[3] The consequences of high energy burdens are far-reaching, with established links to adverse outcomes in physical and mental health, economic stability, and social mobility.[3][4]

While there is no single, universally accepted threshold, a household spending more than 6% of its income on energy is widely considered to have a "high" energy burden.[2][3][5] An energy burden exceeding 10% is often categorized as "severe".[5] Research consistently shows that these burdens are not distributed evenly across the population. Low-income households, communities of color, renters, and residents of older, less-efficient housing disproportionately experience higher energy burdens.[2][3][6]

Quantitative Data on Household Energy Burdens

Quantitative analysis reveals significant disparities in energy burdens across various demographic and housing characteristics. The following tables summarize key findings from national-level data, primarily sourced from analyses of the U.S. Census Bureau's American Housing Survey (AHS).

Table 1: Median Household Energy Burden by Income and Race/Ethnicity

| Household Category | Median Energy Burden (%) | Comparison to Reference Group |

| By Income Level | ||

| Low-Income Households (≤200% FPL) | 8.1% | 3 times higher than non-low-income households[2][6] |

| Non-Low-Income Households (>200% FPL) | 2.3% | Reference |

| By Race/Ethnicity | ||

| Black Households | 4.1% - 5.4% | 43-64% higher than non-Hispanic white households[2][3][7] |

| Hispanic Households | 3.5% - 4.1% | 20-24% higher than non-Hispanic white households[2][3][7] |

| Native American Households | 4.2% | Higher than non-Hispanic white households[6] |

| Non-Hispanic White Households | 2.8% - 3.3% | Reference[6][7] |

Table 2: Median Household Energy Burden by Housing Characteristics

| Housing Category | Median Energy Burden (%) | Comparison to Reference Group |

| By Tenure | ||

| Renters | 3.4% - 4.0% | 13% higher than owners[2][3] |

| Owners | 3.0% | Reference |

| By Geography | ||

| Rural Households | 4.4% | 40% higher than urban counterparts[8] |

| Metropolitan Households | 3.1% | Reference[9] |

| By Housing Type | ||

| Manufactured Housing (Rural) | 5.8% | 32% higher than overall rural median[8] |

| Low-Income Multifamily | 5.6% | 2.3 times higher than median for all multifamily[2] |

Table 3: Prevalence of High and Severe Energy Burdens

| Household Group | Share with High Energy Burden (>6%) | Share with Severe Energy Burden (>10%) |

| All U.S. Households | 25% | 13% |

| Low-Income Households | 67% | 60% of those with a high burden face a severe burden[2] |

| Black Households | 36% | N/A |

| Renting Households | 29% | N/A |

| Elderly Households | 34% | N/A |

Methodologies for Assessing Household Energy Burden

The assessment of household energy burden is a quantitative research process that relies on the collection and analysis of household-level data. The primary methodology involves calculating the ratio of energy expenditures to income for specific households or population subgroups.

Core Calculation Protocol

The fundamental formula for calculating energy burden is:

Energy Burden (%) = (Total Annual Household Energy Costs / Total Annual Gross Household Income) * 100 [1]

-

Annual Household Energy Costs: This figure is the sum of all expenditures on residential energy over a 12-month period. It includes payments for electricity, utility gas, bottled gas, fuel oil, and other heating and cooking fuels.[1][10] It typically excludes transportation-related energy costs.[10]

-

Annual Household Income: This represents the total gross income from all sources for all members of a household over the same 12-month period.[1]

Data Sources and Collection

Robust analysis requires large-scale, representative datasets. In the United States, the principal data sources include:

-

American Housing Survey (AHS): Conducted by the U.S. Census Bureau, the AHS is a primary source for energy burden research. It provides detailed information on housing characteristics, tenure, and demographics, and includes modeled energy costs.[2] Researchers often filter the data to include only households that report income and directly pay for their primary heating fuel and electricity.[2]

-

Residential Energy Consumption Survey (RECS): Conducted by the U.S. Energy Information Administration (EIA), RECS is a key source for understanding household energy usage patterns and is often used to model energy costs for other surveys like the AHS.[11]

-

American Community Survey (ACS): Also from the U.S. Census Bureau, the ACS provides data on income and other demographic characteristics. The Department of Energy's (DOE) Low-Income Energy Affordability Data (LEAD) Tool utilizes ACS data as a foundational layer.[10]

Analytical Tools and Approaches

-

The LEAD Tool: An interactive platform from the DOE that provides estimates of energy burden for low- and moderate-income households at various geographic levels (national, state, county, census tract).[10][12] Its methodology involves using ACS 5-year data for housing and demographic characteristics and calibrating energy expenditure estimates with utility data from the EIA.[10][13]

-

Subgroup Analysis: A critical methodological step is the disaggregation of data to calculate and compare median energy burdens across different subgroups, such as income quintiles, race, ethnicity, tenure status, and housing type.[2][14] This reveals disparities that are masked by national averages.

-

Geographic Information Systems (GIS): GIS can be employed to map energy burden data, identifying "hotspots" of high energy poverty where interventions may be most needed. This approach combines energy cost data with housing stock information and demographic data.[1]

Visualized Frameworks and Workflows

Visual diagrams are essential for conceptualizing the complex relationships in energy burden research and for standardizing the analytical process. The following diagrams are rendered in the DOT language for Graphviz.

Causal Pathway of Household Energy Burden

This diagram illustrates the key drivers that contribute to high energy burdens and the subsequent impacts on household well-being.

Standardized Research Workflow for Energy Burden Analysis

This diagram outlines a typical workflow for conducting a preliminary investigation into household energy burden, from defining the scope to disseminating the findings.

Conclusion

Preliminary investigations into household energy burden are foundational for developing targeted policies and interventions to promote energy equity. This guide has provided the essential components for such an investigation: a clear definition of the metric, a summary of key quantitative data revealing disparities, a detailed overview of assessment methodologies, and standardized visual frameworks for conceptual understanding and workflow management. By adhering to these protocols, researchers can produce robust and comparable analyses that effectively identify the populations most vulnerable to high energy burdens, thereby informing the creation of more just and sustainable energy systems.

References

- 1. Energy Savings Showdown: Homeowners vs. Renters [homeenergyclub.com]

- 2. energy.gov [energy.gov]

- 3. nlihc.org [nlihc.org]

- 4. Low-Income Households Spend Nearly 20% of Income on Home Energy and Auto Fuel Costs | ACEEE [aceee.org]

- 5. aceee.org [aceee.org]

- 6. electric.coop [electric.coop]

- 7. Report: "Energy Burden" On Low-Income, African American, & Latino Households Up To Three Times As High As Other Homes, More Energy Efficiency Needed [prnewswire.com]

- 8. aceee.org [aceee.org]

- 9. eesi.org [eesi.org]

- 10. Low-Income Energy Affordability Data (LEAD) Tool | Department of Energy [energy.gov]

- 11. rmi.org [rmi.org]

- 12. docs.nrel.gov [docs.nrel.gov]

- 13. energy.gov [energy.gov]

- 14. aceee.org [aceee.org]

A Technical Guide to Advancing Energy Equity in Urban Environments

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The imperative for a just and equitable energy transition is increasingly recognized as a critical component of urban sustainability and public health. For researchers, scientists, and professionals in drug development, understanding the multifaceted nature of energy equity is essential for developing targeted interventions and innovations that address the profound health and well-being disparities linked to energy insecurity. This technical guide provides a comprehensive overview of the core concepts, quantitative metrics, and experimental methodologies for exploring and advancing energy equity in urban settings.

Core Concepts and Frameworks for Urban Energy Equity

Energy equity is the principle that all individuals, regardless of socioeconomic status, race, or geographic location, should have fair access to affordable, reliable, and clean energy.[1] It encompasses the equitable distribution of both the benefits and burdens associated with energy production and consumption.[2] Several frameworks have been developed to operationalize this concept.

A widely adopted framework from the American Council for an Energy-Efficient Economy (ACEEE) outlines four key dimensions of energy equity[3][4]:

-

Procedural Equity: Ensuring that all communities have a meaningful voice in energy-related decision-making processes.

-

Distributional Equity: The fair distribution of the benefits (e.g., clean air, lower energy bills, economic opportunities) and burdens (e.g., pollution, high costs) of the energy system.[5]

-

Structural Equity: Addressing the systemic and historical barriers, such as redlining and discriminatory investment practices, that have led to energy inequities.[4]

-

Transgenerational Equity: Making decisions that do not place an undue burden on future generations.[5]

Another practical framework, developed by the Urban Transitions Alliance, focuses on three core pillars for local governments to accelerate climate justice and social equity: Access, Participation, and Opportunity.

Quantitative Analysis of Energy Equity in Urban Environments

A quantitative understanding of energy disparities is fundamental to designing effective interventions. The following tables summarize key data on energy burden and insecurity across different demographic groups in urban settings.

Table 1: National Median Energy Burdens by Demographic Group

| Demographic Group | Median Energy Burden (%) |

| All Households | 3.1 |

| Low-Income (<200% FPL) | 8.1 |

| Black | 4.2 |

| Hispanic | 3.5 |

| Non-Hispanic White | 2.9 |

| Renter | 3.4 |

| Owner | 3.0 |

Source: Adapted from ACEEE, 2020.[6]

Table 2: Energy Insecurity Among Low-Income Households

| Energy Insecurity Indicator (Past Year) | Percentage of Low-Income Households |

| Unable to pay an energy bill | 25% |

| Received a disconnection notice | 13% (pre-pandemic) |

Source: Adapted from Hernandez, C., 2021.[7]

Table 3: Odds Ratios of Energy Insecurity for Black and Hispanic Households Compared to White Households

| Energy Insecurity Indicator | Black Households | Hispanic Households |

| Received a disconnection notice | 1.9x greater odds | 1.9x greater odds (for disconnection) |

| Utility service disconnected | 2.2x greater odds | 1.9x greater odds |

Source: Adapted from Hernandez, C., 2021.[7]

Experimental Protocols for Assessing and Advancing Energy Equity

A systematic approach is crucial for identifying and addressing energy inequities. The following protocols provide detailed methodologies for key experiments and assessments.

Protocol for Quadrant Analysis of Energy Equity

Objective: To prioritize urban areas for energy equity interventions based on intersecting variables of energy burden and sociodemographic vulnerability.

Methodology:

-

Data Acquisition:

-

Obtain block-group level data on household energy consumption from local utilities.

-

Gather corresponding sociodemographic data from the American Community Survey (e.g., median household income, percentage of non-white population, housing tenure).

-

-

Metric Calculation:

-

Calculate the average annual household energy use intensity (EUI) in kWh per square foot for each block group.

-

Calculate the energy burden for each block group as the percentage of median income spent on energy.

-

-

Quadrant Formation:

-

Create a two-by-two matrix.

-

The x-axis represents the average energy burden for each block group.

-

The y-axis represents a chosen vulnerability indicator (e.g., percentage of low-income households or percentage of non-white residents).

-

The axes are divided at the city-wide average for each metric, creating four quadrants.

-

-

Quadrant Interpretation and Prioritization:

-

Quadrant 1 (High Burden, High Vulnerability): Highest priority for immediate and comprehensive interventions.

-

Quadrant 2 (High Burden, Low Vulnerability): Priority for energy efficiency and cost-reduction programs.

-

Quadrant 3 (Low Burden, High Vulnerability): Priority for proactive community engagement and capacity building to prevent future energy insecurity.

-

Quadrant 4 (Low Burden, Low Vulnerability): Lower priority for immediate intervention, but can be monitored for changes.

-

Protocol for Community-Based Participatory Research (CBPR) in Energy Planning

Objective: To ensure procedural equity by meaningfully involving community members in the design and implementation of energy programs and policies.

Methodology:

-

Partnership Development:

-

Identify and establish partnerships with trusted community-based organizations (CBOs) that represent the interests of frontline communities.

-

-

Community Needs Assessment:

-

Co-design and conduct surveys, focus groups, and community forums to understand the specific energy-related challenges, priorities, and desired outcomes of residents.

-

-

Co-Creation of Solutions:

-

Facilitate workshops and planning sessions where community members, CBOs, and city officials collaboratively develop energy equity goals and strategies.

-

-

Implementation and Monitoring:

-

Establish a community advisory board to oversee the implementation of energy programs and to provide ongoing feedback.

-

Develop community-driven metrics to track progress towards equity goals.

-

-

Capacity Building and Resource Allocation:

-

Provide financial and technical resources to CBOs to support their long-term engagement in energy decision-making.

-

Visualizing Energy Equity: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the complex relationships influencing energy equity and provide a visual workflow for addressing these challenges.

Caption: Signaling pathway of historical inequities leading to energy inequity outcomes.

Caption: Experimental workflow for an urban energy equity intervention.

References

A Technical Guide to the E2H2 Program's Definition and Measurement of Energy Insecurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the definition, conceptual framework, and measurement of energy insecurity as established by the Energy, Equity, Housing, and Health (E2H2) Program. The E2H2 Program, led by Dr. Diana Hernández, has been instrumental in shaping the understanding of energy insecurity as a critical social and environmental determinant of health.[1][2][3] This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core concepts and methodologies employed in this field of study.

Core Definition of Energy Insecurity

The E2H2 Program defines energy insecurity as the "inability to adequately meet basic household energy needs."[1][4] This definition moves beyond a simple economic hardship to encompass a multi-dimensional construct that considers the interplay of various factors. It is characterized by the E2H2 program through three primary dimensions:

-

Economic Dimension: This pertains to the disproportionate share of household income allocated to utility expenses and the financial hardship experienced in paying for energy bills.[5][6]

-

Physical Dimension: This dimension relates to the physical conditions of housing, such as deficient and inefficient structures, that impact thermal comfort and contribute to higher energy costs.[5][6]

-

Coping (Behavioral) Dimension: This involves the energy-related behavioral and adaptive strategies that households employ to manage the economic and physical hardships of energy insecurity.[5][6]

Conceptual Framework of Energy Insecurity

The E2H2 program's research conceptualizes energy insecurity as a phenomenon with distinct drivers, dimensions, and consequences. This framework can be visualized as a logical relationship between these components.

Quantitative Data on Energy Insecurity

Research by the E2H2 program and its collaborators has produced significant quantitative data on the prevalence and correlates of energy insecurity. A notable example is the New York City Household Energy and Health Survey, which utilized a ten-indicator instrument to assess the extent of energy insecurity.[7][8][9]

The following table summarizes the prevalence of these ten indicators in a representative sample of New York City residents.

| Energy Insecurity Indicator | Prevalence (%) |

| Home was uncomfortably hot in the last 12 months | 25 |

| Home was uncomfortably cold in the last 12 months | 23 |

| Difficulty paying utility bills in the last 12 months | 21 |

| Owed $100 or more in utility bills | 14 |

| Received a service disconnection notice in the last 12 months | 8 |

| Had heating, electricity, or gas shut off in the last 12 months | 3 |

| Did not use air conditioning due to cost concerns | Not specified |

| Did not use heating due to cost concerns | Not specified |

| Used a stove or oven for heat in the last 12 months | Not specified |

| Reduced or went without other basic needs to pay for energy | Not specified |

| Data derived from the New York City Household Energy and Health Survey as described in published research.[9] |

Further analysis revealed that nearly 30% of New York City residents experienced three or more of these indicators, with significant disparities observed across different sociodemographic groups.[9]

| Sociodemographic Group | Prevalence of 3+ Indicators (%) |

| Black non-Latino/a residents | 40 |

| Latino/a residents | 33 |

| White non-Latino/a residents | 18 |

| Renters | 31 |

| Homeowners | 23 |

| Households with income <200% of federal poverty level | 38 |

| Households with income ≥200% of federal poverty level | 19 |

| Households with children | 37 |

| Households without children | 24 |

| Data derived from the New York City Household Energy and Health Survey as described in published research.[9] |

Experimental Protocols

The E2H2 program employs a mixed-methods approach, combining quantitative surveys with qualitative in-depth interviews to gain a comprehensive understanding of energy insecurity.[2][3]

Quantitative Survey Methodology

The quantitative component typically involves the administration of a structured survey instrument to a representative sample of a target population.

4.1.1. Survey Instrument: A core component of the quantitative methodology is the survey instrument, which often includes a set of validated indicators of energy insecurity. The ten-indicator instrument developed for the New York City study is a prime example.[8] These indicators are typically framed as yes/no questions or questions about the frequency of an experience over a specified period (e.g., "In the past 12 months, have you...").

4.1.2. Data Analysis: Statistical analysis of the survey data is conducted to:

-

Calculate the prevalence of each energy insecurity indicator.

-

Determine the cumulative number of indicators experienced by households.

-

Examine sociodemographic and health-related correlates of energy insecurity using regression models.[9]

Qualitative Interview Methodology

The qualitative component involves in-depth, semi-structured interviews with individuals and families experiencing energy insecurity. This approach provides rich, narrative data on the lived experiences of this hardship.[5][6]

4.2.1. Interview Guide: A semi-structured interview guide is used to facilitate conversations. The guide typically includes open-ended questions designed to explore the three dimensions of energy insecurity.

Example Probes for an In-depth Interview:

-

Economic Dimension:

-

"Can you tell me about your experiences with paying your energy bills?"

-

"Have you ever had to make trade-offs between paying for energy and other necessities like food or medicine?"

-

-

Physical Dimension:

-

"How would you describe the temperature and comfort of your home during the winter and summer?"

-

"Are there any issues with your home, like drafts or old appliances, that you think affect your energy use?"

-

-

Coping Dimension:

-

"What are some of the things you do to try to manage your energy costs?"

-

"Have you ever had to use alternative heating or cooling methods?"

-

4.2.2. Data Analysis: Qualitative data from interviews are typically transcribed and then analyzed using a thematic analysis approach. This involves identifying recurring themes and patterns within the data to understand the nuances of the energy insecurity experience.

Conclusion

The E2H2 program's definition and mixed-methods approach to studying energy insecurity have been foundational in establishing it as a significant public health issue. For researchers, scientists, and drug development professionals, understanding this framework is crucial for recognizing the complex interplay between energy, housing, and health. The methodologies and data presented in this guide provide a solid foundation for further research and for considering the potential impacts of energy insecurity on study populations and the development of interventions.

References

- 1. apha.org [apha.org]

- 2. Energy, Equity, Housing and Health Program | Columbia University Mailman School of Public Health [publichealth.columbia.edu]

- 3. e2h2hernandez.com [e2h2hernandez.com]

- 4. apha.confex.com [apha.confex.com]

- 5. Understanding 'energy insecurity' and why it matters to health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding ‘energy insecurity’ and why it matters to health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. healthaffairs.org [healthaffairs.org]

- 8. Survey Reveals Extent of Energy Insecurity in New York City | Columbia University Mailman School of Public Health [publichealth.columbia.edu]

- 9. Energy Insecurity Indicators Associated With Increased Odds Of Respiratory, Mental Health, And Cardiovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Initial Findings from the E2H2 Program: A Technical Whitepaper for Researchers and Scientists

A Note to the Reader: The initial request for a technical guide on the "core" of the E2H2 Program's community studies, with a focus on drug development, appears to be based on a misunderstanding of the program's research focus. The Energy, Equity, Housing and Health (E2H2) Program at Columbia University's Mailman School of Public Health, led by Dr. Diana Hernández, does not conduct biomedical or preclinical research into signaling pathways or drug development. Instead, its research centers on the social and environmental determinants of health, with a specific focus on the intersection of energy insecurity, housing conditions, and public health outcomes.

This document has been adapted to provide a technical overview of the E2H2 Program's research for a scientific audience, focusing on its methodologies and key findings within the public health and sociological domains. While this does not include molecular data, it offers insights into the program's rigorous, community-based research that may be of interest to researchers broadly.

Program Overview: Energy, Equity, Housing and Health (E2H2)

The E2H2 Program investigates how housing and energy insecurity act as critical social and environmental determinants of health.[1][2] The program's work is foundational in establishing "energy insecurity"—the inability to adequately meet household energy needs—as a significant public health issue. The research produced by E2H2 is characterized by a mixed-methods approach, combining qualitative and quantitative data to understand the multifaceted impacts of housing and energy on well-being.[1][2] The program has a substantial publication record, with over 75 publications, including peer-reviewed articles and policy briefs.[1]

Core Research Areas

The E2H2 Program's research can be broadly categorized into the following key areas:

-

Defining and Measuring Energy Insecurity: A significant portion of the program's work has been dedicated to conceptualizing and operationalizing energy insecurity, identifying its various dimensions (e.g., economic, physical, and coping mechanisms), and documenting its prevalence and sociodemographic disparities.

-

Health Impacts of Energy Insecurity: Investigating the pathways through which energy insecurity affects physical and mental health, including the health consequences of inadequate heating or cooling, and the stress associated with high energy costs.

-

Housing as a Health Intervention: Examining how improvements in housing conditions, such as energy efficiency upgrades and smoke-free housing policies, can serve as public health interventions.

-

Climate Change and Health Equity: Exploring the disproportionate impacts of climate change on vulnerable populations, particularly in relation to housing and energy infrastructure.

Methodological Approach

The E2H2 Program employs a variety of research methodologies to address its core research questions. This multi-pronged approach allows for a comprehensive understanding of complex social and environmental health issues.

Experimental Protocols

While the E2H2 Program does not conduct wet-lab experiments, it does utilize rigorous study designs, including randomized controlled trials (RCTs) in community settings. A key example is the ongoing RCT to support smoke-free policy compliance in public housing.[3][4]

Experimental Protocol: Smoke-Free Housing Policy Compliance RCT [3][4]

-

Objective: To test the efficacy of two different interventions in promoting compliance with smoke-free housing policies in New York City public housing.

-

Study Design: A cluster randomized controlled trial.

-

Interventions:

-

Intervention A: Compliance through Reduction and Cessation: This arm provides support to households with smokers to change smoking behaviors, including relocating smoking outside of the home and offering in-residence smoking cessation support from trained peer educators.

-

Intervention B: Compliance through Resident Endorsement: This arm focuses on promoting a voluntary smoke-free environment through resident pledges and visible signage.

-

-

Comparison: The outcomes in buildings receiving one or both interventions will be compared to a control group receiving the standard approach from the New York City Housing Authority.

-

Primary Outcomes: Changes in resident smoking behavior and secondhand smoke exposure.

Data Collection and Analysis

The program utilizes a mixed-methods approach, integrating both qualitative and quantitative data.

-

Qualitative Data: In-depth interviews, focus groups, and observational methods are used to understand the lived experiences of energy insecurity and the social context of housing and health.

-

Quantitative Data: The program conducts secondary analyses of large administrative and longitudinal datasets to identify trends and associations between housing, energy, and health outcomes. This includes environmental exposure assessments.[1][2]

Key Findings and Data

The E2H2 Program's research has yielded significant insights into the social determinants of health. While detailed quantitative data from ongoing studies is not yet published, the program's publications provide a wealth of information on the prevalence and correlates of energy insecurity.

Due to the nature of the research, quantitative data is typically presented in the context of sociological and public health outcomes rather than preclinical or clinical endpoints relevant to drug development. For specific data, readers are encouraged to consult the program's extensive list of publications.[5]

Logical Relationships and Workflows

The following diagrams illustrate the conceptual frameworks and workflows central to the E2H2 Program's research.

Caption: Conceptual framework of the E2H2 Program's research.